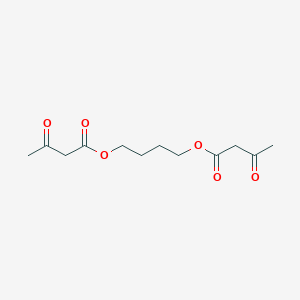

Butane-1,4-diyl diacetoacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSFHIUGYHMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139062-18-3 | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1,3-dioxobutyl)-ω-(1,3-dioxobutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139062-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70156381 | |

| Record name | Butane-1,4-diyl diacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13018-41-2 | |

| Record name | Butanoic acid, 3-oxo-, 1,4-butanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane-1,4-diyl diacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl diacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-diyl diacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butane-1,4-diyl diacetoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V2P4WCQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butane-1,4-diyl diacetoacetate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butane-1,4-diyl diacetoacetate through the transesterification of ethyl acetoacetate with 1,4-butanediol. This document details the underlying chemical principles, experimental protocols, and relevant applications, with a focus on providing actionable data and methodologies for professionals in the fields of chemistry and drug development.

Introduction

This compound is a symmetrical diester characterized by the presence of two β-keto ester functionalities. This structural feature makes it a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a crosslinking agent in polymer chemistry.[1] The synthesis of this compound is commonly achieved through the transesterification of a readily available acetoacetate ester, such as ethyl acetoacetate, with 1,4-butanediol.[1][2] This method offers a direct and efficient route to the desired product.

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a reversible reaction.[3] To drive the reaction towards the formation of this compound, the equilibrium must be shifted to the product side. A common and effective strategy is the removal of the ethanol byproduct as it is formed.[2]

Reaction Mechanism and Catalysis

The transesterification of ethyl acetoacetate with 1,4-butanediol is typically catalyzed by an acid. Boric acid is an effective and environmentally benign catalyst for this transformation.[4][5][6][7] The reaction can also be performed under solvent-free conditions, which offers advantages in terms of green chemistry.[4][8]

The proposed mechanism for the boric acid-catalyzed transesterification involves the activation of the β-keto ester by the catalyst. The boric acid coordinates to the carbonyl oxygens of the ethyl acetoacetate, increasing the electrophilicity of the ester carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl groups of 1,4-butanediol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via transesterification of ethyl acetoacetate with 1,4-butanediol.

| Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Ethyl Acetoacetate:1,4-Butanediol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Reference |

| Boric Acid | 10 | 2.2 : 1 | 140-150 | 24 | 33.3 | Solvent-free | [8] |

| Silica-supported Boric Acid | Varies | Varies | Varies | Varies | 87-95 (for similar β-keto esters) | Solvent-free | [4] |

Note: Data for the direct synthesis of this compound is limited. The yield for silica-supported boric acid is based on the transesterification of other β-keto esters with various alcohols and serves as a reference for the potential efficiency of this catalytic system.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure for the boric acid-catalyzed transesterification of a β-keto ester.[8]

Materials:

-

Ethyl acetoacetate

-

1,4-Butanediol

-

Boric acid

-

Round-bottom flask

-

Distillation apparatus (short path)

-

Heating mantle with magnetic stirrer

-

Vacuum source

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a short path distillation apparatus, add 1,4-butanediol (0.1 mol, 9.01 g) and ethyl acetoacetate (0.22 mol, 28.63 g).

-

Add boric acid (0.01 mol, 0.62 g) to the reaction mixture.

-

Heat the mixture to 140-150 °C with vigorous stirring.

-

The ethanol byproduct will begin to distill off. Continue the reaction for 24 hours, collecting the distilled ethanol.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Purification of this compound

The crude product can be purified by vacuum distillation.

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude reaction mixture to the distillation flask.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect the fraction corresponding to this compound at the appropriate boiling point and pressure. The exact conditions will depend on the vacuum achieved. It is advisable to perform a small-scale distillation first to determine the boiling point under the specific vacuum conditions.

-

Collect the purified product, which should be a colorless to pale yellow liquid.

Mandatory Visualizations

Reaction Pathway

Caption: Transesterification of Ethyl Acetoacetate with 1,4-Butanediol.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Application in Drug Development: Hantzsch Pyridine Synthesis

β-Keto esters, such as the acetoacetate moiety in the title compound, are crucial precursors in the Hantzsch pyridine synthesis. This reaction is a cornerstone in the synthesis of dihydropyridines, a class of compounds widely used as calcium channel blockers for the treatment of hypertension.[6][7][9][10][11]

Caption: Role of β-keto esters in Hantzsch synthesis of dihydropyridines.

Conclusion

The transesterification of ethyl acetoacetate with 1,4-butanediol provides a direct route to this compound, a valuable synthetic intermediate. The use of environmentally benign catalysts such as boric acid and the implementation of solvent-free conditions align with the principles of green chemistry. The versatility of the acetoacetate functionality, particularly in the synthesis of medicinally relevant compounds like dihydropyridine calcium channel blockers, underscores the importance of this synthetic methodology. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to effectively synthesize and utilize this compound in their work.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | 13018-41-2 | Benchchem [benchchem.com]

- 3. biofueljournal.com [biofueljournal.com]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. aau.ac.ae [aau.ac.ae]

- 7. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physico-chemical Properties of Butane-1,4-diyl diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-diyl diacetoacetate, also known as 1,4-butanediol diacetoacetate, is a diester of 1,4-butanediol and acetoacetic acid. Its bifunctional nature, containing two β-keto ester moieties, makes it a versatile building block in organic synthesis and a valuable component in polymer chemistry. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its chemical reactivity.

Physico-chemical Properties

General and Computed Properties

This table presents the general chemical information and computationally derived properties for this compound. These computed values are useful for predicting the behavior and reactivity of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₆ | [1][2][3] |

| Molecular Weight | 258.27 g/mol | [1][3][4] |

| IUPAC Name | 4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | [1] |

| CAS Number | 13018-41-2 | [1][4] |

| XLogP3 | 0.4 | [1][2] |

| Topological Polar Surface Area | 86.7 Ų | [1][2] |

| Rotatable Bond Count | 11 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Complexity | 289 | [2] |

Experimental Physical Properties

Specific experimental data for the melting point, boiling point, and density of this compound are not widely reported. The purity of the commercially available compound is typically around 95%.[4] For context, the properties of the related compound, 1,4-butanediol diacetate, are provided below.

| Property | Value (for 1,4-Butanediol diacetate) | Source |

| Melting Point | 12.0 °C | [5] |

| Boiling Point | 229.0 °C @ 760 mmHg | [5][6] |

| Flash Point | 105.2 °C (Closed Cup) | [5] |

| Solubility in Water | 3840 mg/L @ 25 °C (estimated) | [5] |

Experimental Protocols

Detailed experimental protocols for determining the key physico-chemical properties of a compound like this compound are provided below. These are general methods that can be applied in a laboratory setting.

Synthesis of this compound

This compound is typically synthesized via the esterification of 1,4-butanediol with an acetoacetylating agent, such as ethyl acetoacetate.[4]

Materials:

-

1,4-butanediol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of ethanol)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1,4-butanediol, a molar excess of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Assemble a Dean-Stark apparatus with a condenser on top of the flask.

-

Heat the reaction mixture to reflux. The ethanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small sample quantities.

Procedure:

-

Place a small amount of this compound into a small test tube (fusion tube).

-

Invert a sealed-end capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7][8][9][10][11]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of this compound to the graduated cylinder.

-

Record the volume, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[12][13][14][15][16]

Solubility Testing

A qualitative assessment of solubility in various solvents can be performed.

Procedure:

-

To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).

-

Agitate the mixtures and observe if the solid dissolves completely.

-

If the substance dissolves, it is considered soluble in that solvent. If not, it is insoluble. Solubility can be further quantified by determining the maximum mass that dissolves in a given volume of solvent.

Chemical Reactivity and Signaling Pathways

The reactivity of this compound is primarily dictated by its β-keto ester functional groups. These groups are susceptible to hydrolysis and can participate in various crosslinking reactions.

Hydrolysis

Under acidic or basic conditions, the ester linkages of this compound can be cleaved through hydrolysis. This reaction yields 1,4-butanediol and acetoacetic acid. Acetoacetic acid is a ketone body and can be further metabolized in biological systems.

Crosslinking Reactions

The acetoacetate groups of this compound can undergo several crosslinking reactions, making it a useful crosslinking agent in polymer formulations. One common mechanism is the reaction with multifunctional amines, known as the Michael addition.

Conclusion

This compound is a molecule with significant potential in synthetic and materials chemistry. While comprehensive experimental data on its fundamental physico-chemical properties are somewhat limited in the public domain, this guide provides the available information and outlines standard methodologies for their determination. The reactivity of its β-keto ester groups allows for a range of chemical transformations, including hydrolysis and crosslinking, which are key to its applications. Further research into the experimental characterization of this compound would be beneficial for its broader application in research and development.

References

- 1. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 13018-41-2 | Benchchem [benchchem.com]

- 5. 1,4-butane diol diacetate, 628-67-1 [thegoodscentscompany.com]

- 6. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. calnesis.com [calnesis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

- 15. mt.com [mt.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for butane-1,4-diyl diacetoacetate (CAS No. 13018-41-2), a symmetrical diester with the molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g/mol .[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the structural elucidation and quality control of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a relatively simple spectrum is anticipated.[2]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | s | 4H | -C(O)CH₂ C(O)- |

| ~4.15 | t | 4H | -OCH₂ - |

| ~2.27 | s | 6H | -C(O)CH₃ |

| ~1.75 | m | 4H | -OCH₂CH₂ CH₂ CH₂O- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~200.5 | C =O (Ketone) |

| ~167.0 | C =O (Ester)[1] |

| ~64.5 | -OC H₂- |

| ~50.0 | -C(O)C H₂C(O)-[1] |

| ~30.0 | -C(O)C H₃ |

| ~25.0 | -OCH₂C H₂- |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H (Aliphatic) Stretch[1] |

| 1745 | Strong | C=O (Ester) Stretch[1] |

| 1720 | Strong | C=O (Ketone) Stretch[1] |

| 1250 | Strong | C-O (Ester) Stretch |

| 1150 | Strong | C-O-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at an m/z of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Relative Abundance (%) | Assignment |

| 258 | 5 | [M]⁺ |

| 215 | 20 | [M - C₂H₃O]⁺ |

| 173 | 40 | [M - C₄H₅O₂]⁺ |

| 129 | 100 | [C₆H₉O₃]⁺ |

| 85 | 60 | [C₄H₅O₂]⁺ |

| 43 | 95 | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are recorded on a 400 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:

-

A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Analysis:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For Electron Ionization (EI), the electron energy is set to 70 eV.[3]

-

The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

References

A Technical Guide to the Reactivity of Dual Acetoacetate Moieties in Butane-1,4-diyl diacetoacetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-diyl diacetoacetate (BDDA) is a symmetric diester possessing two β-keto-ester functional groups. This unique structure imparts a versatile reactivity profile, making it a valuable building block in diverse fields ranging from polymer chemistry to the synthesis of complex heterocyclic molecules for pharmaceutical applications. The core of BDDA's reactivity lies in the dual acetoacetate moieties, which feature acidic α-protons and multiple electrophilic carbonyl centers. This guide provides an in-depth analysis of the key chemical transformations of BDDA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Physicochemical Properties and Synthesis

This compound is a research compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol .[1][2] Its structure features a flexible butane-1,4-diyl linker connecting two acetoacetate units.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₆ | [2][3][4] |

| Molecular Weight | 258.27 g/mol | [2][3] |

| CAS Number | 13018-41-2 | [2][3] |

| Topological Polar Surface Area | 86.7 Ų | [2][3] |

| Rotatable Bond Count | 11 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

The primary route for synthesizing BDDA involves the acid-catalyzed transesterification of 1,4-butanediol with an acetoacetate ester, such as ethyl acetoacetate.[1]

Core Reactivity Principles

The chemical behavior of BDDA is dominated by the characteristics of the β-dicarbonyl system present in its acetoacetate moieties.

Keto-Enol Tautomerism

A fundamental property of acetoacetates is the equilibrium between the keto and enol tautomeric forms.[1] This tautomerism is crucial as the enol form is the reactive nucleophile in many reactions. The equilibrium is highly dependent on the solvent, with non-polar solvents favoring the internally hydrogen-bonded enol form.[5][6]

The predicted infrared (IR) frequencies, based on DFT calculations for model acetoacetate systems, highlight the distinct spectral features of each tautomer.[1]

| Tautomer | Functional Group | Predicted Frequency (cm⁻¹) |

| Keto | C=O (Ketone) stretch | ~1730-1750 |

| Keto | C=O (Ester) stretch | ~1710-1730 |

| Enol | O-H (H-bonded) stretch | ~2800-3200 |

| Enol | C=O (Ester, conjugated) stretch | ~1650-1670 |

| Enol | C=C stretch | ~1600-1630 |

Acidity and Enolate Formation

The methylene protons located between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in water for ethyl acetoacetate) due to the resonance stabilization of the resulting carbanion (enolate). This allows for easy deprotonation by a suitable base to form a potent carbon-based nucleophile, which is central to alkylation and condensation reactions.[1][6]

Key Chemical Transformations

The dual acetoacetate structure of BDDA allows it to participate in a wide array of chemical reactions, often serving as a linchpin to construct more complex molecular architectures.

Alkylation at the α-Carbon

In the presence of a base, the α-carbons of BDDA can be sequentially or simultaneously deprotonated and subsequently alkylated by electrophiles such as alkyl halides.[7][8] This reaction, a variation of the acetoacetic ester synthesis, allows for the introduction of new carbon-carbon bonds.

Experimental Protocol: General Procedure for α-Carbon Alkylation

-

Deprotonation: Dissolve BDDA (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (2.2 equivalents for dialkylation), at 0 °C under an inert atmosphere (N₂ or Ar).

-

Enolate Formation: Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the dienolate.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, 2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester linkages of BDDA can be hydrolyzed.[1] This initially yields butane-1,4-diol and acetoacetic acid. Acetoacetic acid is a β-keto acid and is thermally unstable, readily undergoing decarboxylation upon heating to produce acetone and carbon dioxide.[1][9]

Hantzsch Pyridine Synthesis

BDDA is an ideal substrate for the Hantzsch pyridine synthesis, a multicomponent reaction that produces dihydropyridines (DHPs).[10][11] In this reaction, BDDA provides the two required β-keto-ester units in a single molecule. The reaction condenses BDDA with an aldehyde and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-DHP derivative.[12][13] Subsequent oxidation yields the corresponding pyridine.[10] This pathway is highly relevant in medicinal chemistry, as the 1,4-DHP scaffold is the core of several calcium channel blocker drugs.[14]

Experimental Protocol: Hantzsch Synthesis using BDDA

-

Reaction Setup: In a round-bottom flask, dissolve BDDA (1 equivalent) and an aldehyde (1 equivalent) in a protic solvent such as ethanol or methanol.

-

Nitrogen Source: Add ammonium acetate (1.1 equivalents) or a solution of aqueous ammonia.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from 2 to 12 hours.[14]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude 1,4-DHP can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

(Optional) Aromatization: To synthesize the corresponding pyridine, dissolve the purified 1,4-DHP in a solvent like acetic acid and treat it with an oxidizing agent (e.g., nitric acid, DDQ, or bubbling air in the presence of a catalyst) until the starting material is consumed.[10]

-

Final Workup: Neutralize the reaction mixture, extract the pyridine product, and purify by chromatography.

Japp-Klingemann Reaction

The active methylene groups in BDDA can react with aryl diazonium salts in the Japp-Klingemann reaction to form hydrazones.[15][16] This reaction typically proceeds via deprotonation of the β-keto-ester, nucleophilic attack on the diazonium salt to form an azo intermediate, followed by cleavage of an acyl or carboxyl group to yield the stable hydrazone.[16] These hydrazone products are valuable intermediates for synthesizing heterocyclic compounds like indoles (via the Fischer indole synthesis) and pyrazoles.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H18O6 | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 8. Alkylation unit - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. About: Hantzsch pyridine synthesis [dbpedia.org]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Japp-Klingemann Reaction [drugfuture.com]

- 16. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

Butane-1,4-diyl Diacetoacetate: A Versatile Chemical Building Block for Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-diyl diacetoacetate is a symmetrical diester molecule that has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring two reactive acetoacetate moieties linked by a flexible butane-1,4-diyl spacer, allows for a wide range of chemical transformations. This adaptability makes it a key intermediate in the synthesis of a diverse array of compounds, from complex heterocyclic scaffolds for drug discovery to functional polymers and crosslinking agents in materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and material design. The key properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₆ | [1][2] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| CAS Number | 13018-41-2 | [1] |

| Appearance | Colorless liquid (predicted) | |

| IUPAC Name | 4-(3-oxobutanoyloxy)butyl 3-oxobutanoate | |

| Synonyms | Butane-1,4-diyl bis(3-oxobutanoate), 1,4-Butanediol bis(acetoacetate) | [2] |

Spectroscopic Data

The structural integrity of synthesized this compound is typically confirmed through various spectroscopic techniques. The expected spectral data are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the this compound molecule results in a relatively simple NMR spectrum. Predicted chemical shifts are presented in the following tables.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4 | s | -C(O)CH₂ C(O)- |

| ~4.1 | t | -OCH₂ CH₂- |

| ~2.2 | s | -C(O)CH₃ |

| ~1.7 | p | -OCH₂CH₂ - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C =O (ketone) |

| ~167 | C =O (ester) |

| ~64 | -OC H₂- |

| ~50 | -C(O)C H₂C(O)- |

| ~30 | -C(O)C H₃ |

| ~25 | -OCH₂C H₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl groups.[1]

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 1740-1720 | C=O stretch (ester) |

| 1720-1700 | C=O stretch (ketone) |

| 1300-1150 | C-O stretch (ester) |

| 2960-2850 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of approximately 258.[1] Key predicted fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 258 | [M]⁺ |

| 215 | [M - OCH₃]⁺ |

| 173 | [M - C₄H₇O₂]⁺ |

| 115 | [C₅H₇O₃]⁺ |

| 85 | [CH₃COCH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the transesterification of an acetoacetate ester with 1,4-butanediol.[1] This reaction is typically catalyzed by an acid and driven to completion by the removal of the alcohol byproduct.

Experimental Protocol: Acid-Catalyzed Transesterification

Materials:

-

1,4-Butanediol

-

Ethyl acetoacetate (or another suitable acetoacetate ester)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Toluene (or another suitable solvent for azeotropic removal of ethanol)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1 equivalent), a molar excess of ethyl acetoacetate (e.g., 2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of the ethanol byproduct.

-

Heat the reaction mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of ethanol collected. The reaction is complete when no more ethanol is produced.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

References

An In-depth Technical Guide to the Acid-Catalyzed Esterification of 1,4-Butanediol with Acetoacetate

Abstract

This document provides a comprehensive technical overview of the acid-catalyzed esterification of 1,4-butanediol with acetoacetate esters, a key reaction for synthesizing butane-1,4-diyl bis(3-oxobutanoate). This β-keto diester is a valuable building block in organic synthesis. This guide details the underlying reaction mechanism, presents various catalytic systems, summarizes quantitative performance data, and provides detailed experimental protocols for synthesis, purification, and characterization. The content is intended to equip researchers and professionals in chemical and pharmaceutical development with the necessary knowledge to effectively conduct and optimize this transformation.

Introduction

The transesterification of β-keto esters is a fundamental transformation in organic chemistry, providing access to a wide array of derivatives used in agrochemicals, pharmaceuticals, and polymer science.[1] The reaction of a diol, such as 1,4-butanediol, with an acetoacetate ester like ethyl acetoacetate, proceeds via a consecutive reaction pathway to yield mono- and di-esterified products.[2][3] The target molecule, butane-1,4-diyl bis(3-oxobutanoate), incorporates two β-keto ester moieties, making it a versatile precursor for synthesizing heterocyclic compounds and for use in further carbon-carbon bond-forming reactions.

This guide focuses on the acid-catalyzed variant of this reaction, which is often preferred for its simplicity and the availability of a wide range of effective catalysts, from traditional Brønsted acids to milder, more selective solid and Lewis acid catalysts.[4][5]

Reaction Overview and Mechanism

The overall reaction involves the substitution of the ethoxy group of ethyl acetoacetate with the hydroxyl groups of 1,4-butanediol. The reaction is an equilibrium process, and driving it to completion requires the removal of the ethanol byproduct.[1]

Overall Reaction: 2 x Ethyl Acetoacetate + 1,4-Butanediol ⇌ Butane-1,4-diyl bis(3-oxobutanoate) + 2 x Ethanol

The acid-catalyzed mechanism follows the general principles of Fischer-Speier esterification.[6] It involves the activation of the ester's carbonyl group by protonation, followed by nucleophilic attack from the alcohol, a series of proton transfers, and subsequent elimination of the leaving group (ethanol).

Figure 1: Acid-catalyzed transesterification mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of butane-1,4-diyl bis(3-oxobutanoate).

General Synthesis Procedure

This protocol is a representative example using a solid acid catalyst, which simplifies workup.[4]

Materials:

-

1,4-Butanediol (1.0 eq)

-

Ethyl acetoacetate (2.2 eq)

-

Montmorillonite K-10 clay catalyst (10 wt%)

-

Toluene (as solvent)

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-butanediol, a 10% excess of ethyl acetoacetate (2.2 eq), and toluene.

-

Add the Montmorillonite K-10 catalyst and activated 4 Å molecular sieves to the mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and molecular sieves. Wash the solids with a small amount of fresh toluene or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl acetoacetate.

-

The resulting crude oil is then purified as described below.

Purification Protocol

Purification is typically achieved via silica gel column chromatography.[7]

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify those containing the pure diester product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified butane-1,4-diyl bis(3-oxobutanoate) as an oil or low-melting solid.

Characterization

The structure and purity of the final product are confirmed using standard spectroscopic methods.

-

¹H NMR: Expected signals include a triplet for the terminal methyl groups of the acetoacetate moiety, a singlet for the methylene group between the carbonyls, a singlet for the enol proton (if present), and two multiplets for the methylene groups of the 1,4-butanediol backbone.[8][9]

-

¹³C NMR: Expected signals include resonances for the ester carbonyl, ketone carbonyl, and the various methylene and methyl carbons in the structure.[10]

-

IR Spectroscopy: Key stretches include a strong C=O absorption for the ester (around 1740 cm⁻¹) and another for the ketone (around 1720 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Figure 2: General experimental workflow for synthesis.

Quantitative Data Summary

The efficiency of the esterification is highly dependent on the choice of catalyst and reaction conditions. The tables below summarize key quantitative data from relevant studies.

Table 1: Comparison of Acid Catalysts for Transesterification of β-Keto Esters

| Catalyst | Catalyst Loading (mol%) | Alcohol | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Boric Acid | 10 | Benzyl alcohol | 5 | 110 | 97 | [1] |

| 3-Nitrobenzeneboronic acid | 2.5 | 1-Butanol | 4 | 80 | 95 | [11] |

| Montmorillonite K-10 | 15 wt% | Benzyl alcohol | 4 | 110 | 90 | [4] |

| Sulfuric Acid | 1-5 | 1,4-Butanediol | 2-4 | 70-90 | Variable* | [2][3] |

*Note: Yields for sulfuric acid-catalyzed reactions with diols are variable as they produce a mixture of mono- and di-esters, with the final ratio depending on stoichiometry and reaction time.[3]

Table 2: Representative Spectroscopic Data for Butane-1,4-diyl bis(3-oxobutanoate)

| Data Type | Signal | Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Description |

| ¹H NMR | CH₃ | ~2.25 (s) | Methyl group of acetoacetate |

| -C(O)CH₂C(O)- | ~3.45 (s) | Methylene between carbonyls | |

| -OCH₂- | ~4.15 (t) | Methylene adjacent to ester oxygen | |

| -OCH₂CH₂- | ~1.75 (p) | Central methylene of butanediol | |

| ¹³C NMR | C=O (Ester) | ~167 | Ester carbonyl carbon |

| C=O (Ketone) | ~200 | Ketone carbonyl carbon | |

| -OCH₂- | ~64 | Methylene adjacent to ester oxygen | |

| IR | C=O stretch | ~1740 | Ester carbonyl |

| C=O stretch | ~1720 | Ketone carbonyl | |

| C-O stretch | ~1150-1250 | Ester C-O bond |

Note: These are predicted values based on analogous structures and may vary slightly based on solvent and experimental conditions.[9]

Conclusion

The acid-catalyzed esterification of 1,4-butanediol with acetoacetate esters is an effective method for producing butane-1,4-diyl bis(3-oxobutanoate). The reaction can be optimized through the careful selection of an acid catalyst, with solid acids like Montmorillonite K-10 and Lewis acids such as boric acid derivatives offering high yields and simplified purification.[1][4] Driving the reaction equilibrium by removing the alcohol byproduct is critical for achieving high conversion to the desired diester. The protocols and data presented in this guide serve as a solid foundation for researchers to successfully synthesize and characterize this versatile chemical intermediate.

References

- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Butane-1,4-diyl bis(benzenecarbodithioate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Butanediol(110-63-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1,4-DIACETOXYBUTANE(628-67-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

An In-depth Technical Guide to the Hydrolysis and Oxidation Pathways of Butane-1,4-diyl diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-diyl diacetoacetate, a diketo-diester, presents a molecule of interest in various chemical and biomedical research fields. Its susceptibility to hydrolysis and oxidation leads to a range of degradation products, the nature and distribution of which are highly dependent on the reaction conditions. This technical guide provides a comprehensive overview of the hydrolytic and oxidative degradation pathways of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core chemical transformations.

Introduction

This compound (CAS No. 13018-41-2) is a diester of acetoacetic acid and 1,4-butanediol.[1] Its chemical structure, featuring two β-keto ester moieties, makes it a versatile precursor in organic synthesis and a subject of study for potential applications where controlled degradation is desirable. Understanding the hydrolysis and oxidation pathways of this molecule is crucial for predicting its stability, metabolic fate, and potential for generating bioactive small molecules.

Hydrolysis Pathways

The ester linkages in this compound are susceptible to cleavage through hydrolysis, which can be catalyzed by either acid or base.[2]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of this compound proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This process is generally considered irreversible and follows second-order kinetics.[2] The primary products of this reaction are 1,4-butanediol and two equivalents of acetoacetate.[2]

Acetoacetic acid is a β-keto acid that is notably unstable and readily undergoes decarboxylation to yield acetone and carbon dioxide.[3]

Logical Pathway for Base-Catalyzed Hydrolysis:

Acid-Catalyzed Hydrolysis

In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This reaction is reversible and the equilibrium can be influenced by the concentration of water.[2] The products are the same as in base-catalyzed hydrolysis: 1,4-butanediol and acetoacetic acid, with subsequent decarboxylation of the latter.

Enzymatic Hydrolysis

Esterases, such as porcine liver esterase (PLE), are known to catalyze the hydrolysis of a wide range of esters, including β-keto esters.[4][5] These enzymes can exhibit enantioselectivity, which may be relevant for derivatives of this compound. The enzymatic hydrolysis would also yield 1,4-butanediol and acetoacetic acid.

Experimental Workflow for Enzymatic Hydrolysis:

Quantitative Data for Hydrolysis

| Ester | Reaction Condition | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Reference |

| Ethyl Acetate | 0.01 N NaOH, 25°C | 0.1120 | 11.56 | [7] |

| Methyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |

| n-Propyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |

| n-Butyl Acetate | 0.01 N NaOH, 25°C | - | - | [6] |

Note: The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents.

Oxidation Pathways

The oxidation of this compound is a more complex process, as multiple sites within the molecule are susceptible to attack by oxidizing agents. The outcome of the reaction is highly dependent on the nature of the oxidant and the reaction conditions.[2]

Oxidation of the Butane-1,4-diyl Bridge

If hydrolysis occurs prior to oxidation, the resulting 1,4-butanediol can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize primary alcohols to carboxylic acids.[1] In this case, the oxidation of 1,4-butanediol would likely yield succinic acid.

In biological systems, the metabolism of 1,4-butanediol in organisms like Pseudomonas putida involves its initial oxidation to 4-hydroxybutyrate, which then enters various metabolic pathways.[2]

Oxidation of the Keto Groups

Ketones are generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like acidified potassium permanganate, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.[8][9] This would lead to a complex mixture of smaller carboxylic acids.

Logical Pathway for Strong Oxidation:

References

- 1. reactionrepo.com [reactionrepo.com]

- 2. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 5. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements | Semantic Scholar [semanticscholar.org]

- 7. The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate | Semantic Scholar [semanticscholar.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Butane-1,4-diyl Diacetoacetate: An In-depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-diyl diacetoacetate is a diester of 1,4-butanediol and acetoacetic acid. Its unique structure, featuring two β-keto ester moieties, makes it a subject of interest in various chemical and pharmaceutical applications, including as a potential precursor for ketone bodies in drug delivery systems. Understanding the stability and degradation profile of this molecule is paramount for its effective and safe utilization. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, products, and the experimental protocols for assessment.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis (both acid and base-catalyzed) and thermal decomposition. Enzymatic hydrolysis is also a critical degradation route, particularly in biological systems.

Hydrolytic Degradation

The ester linkages in this compound are the primary sites for hydrolytic cleavage. The degradation proceeds in a stepwise manner, yielding butane-1,4-diol and acetoacetic acid as the main products.[1] Acetoacetic acid is inherently unstable and readily undergoes decarboxylation to form acetone and carbon dioxide.[1]

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol.

The overall hydrolytic degradation pathway can be visualized as follows:

Caption: Hydrolytic degradation pathway of this compound.

Thermal Degradation

A generalized workflow for assessing thermal stability is presented below:

Caption: Workflow for Thermal Stability Assessment.

Enzymatic Degradation

In biological environments, esterases and lipases can catalyze the hydrolysis of the ester bonds in this compound.[3][4] This enzymatic degradation is particularly relevant for pharmaceutical applications where the compound might be exposed to such enzymes in the body. The products of enzymatic hydrolysis are the same as chemical hydrolysis: butane-1,4-diol and acetoacetic acid. The rate and extent of enzymatic degradation will depend on the specific enzyme, its concentration, and the local physiological conditions.

Quantitative Stability Data

Specific kinetic data for the degradation of this compound is scarce in the literature. However, data from analogous compounds, such as ethyl acetoacetate, can provide valuable insights into its stability profile.

Table 1: Hydrolysis Rate Constants for Ethyl Acetoacetate (Analogue)

| Condition | Rate Constant (k) | Reference |

|---|---|---|

| Alkaline Hydrolysis (NaOH) | Varies with reactant concentrations | [5][6] |

| Acid Hydrolysis (HCl) | Varies with acid concentration |[5] |

Note: The hydrolysis of this compound is expected to be more complex due to the presence of two ester groups. The hydrolysis of the first ester group may influence the rate of hydrolysis of the second.

Table 2: Thermal Properties of Structurally Related Diesters

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

|---|---|---|---|

| Dimethyl succinate | 19 | 155 | [7] |

| Diethyl succinate | -21 | - |

| Dimethyl sebacate | 29 | 172 |[7] |

Note: This data for other diesters provides a general indication of the temperatures at which phase transitions and potential degradation might occur. The actual thermal stability of this compound would need to be determined experimentally.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately assessing the stability of this compound. The following sections outline methodologies for key stability-indicating experiments.

Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol describes a general approach for developing a stability-indicating HPLC method.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products (butane-1,4-diol, acetoacetic acid, and acetone).

Materials and Reagents:

-

This compound reference standard

-

Butane-1,4-diol reference standard

-

Acetone reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase adjustment)

-

Hydrochloric acid (for acid degradation)

-

Sodium hydroxide (for base degradation)

-

Hydrogen peroxide (for oxidative degradation)

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Method Development Workflow:

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.

-

Photostability: Expose a solution of this compound to UV and visible light according to ICH guidelines.

HPLC Analysis:

-

Analyze the stressed samples alongside an unstressed control.

-

Optimize the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% phosphoric acid) to achieve baseline separation of the parent compound and all degradation products.

-

Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Protocol 2: Kinetic Study of Hydrolysis by pH-Stat Titration

Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature.

Principle: The hydrolysis of the ester releases acetoacetic acid, which will lower the pH of the solution. A pH-stat titrator automatically adds a standard base to maintain a constant pH, and the rate of base addition is proportional to the rate of hydrolysis.

Materials and Reagents:

-

This compound

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Potassium chloride (to maintain constant ionic strength)

-

Purified water

Instrumentation:

-

pH-stat titrator with a thermostatted reaction vessel

-

pH electrode

Procedure:

-

Set the reaction vessel to the desired temperature (e.g., 25°C, 37°C).

-

Add a known volume of purified water and potassium chloride to the vessel.

-

Calibrate the pH electrode and set the desired pH for the experiment.

-

Add a known amount of this compound to the vessel to initiate the reaction.

-

Start the pH-stat titrator to maintain the set pH by adding the standard NaOH solution.

-

Record the volume of NaOH added as a function of time.

-

The rate of hydrolysis can be calculated from the rate of consumption of NaOH.

Conclusion

This compound is a molecule with significant potential, but its inherent instability, particularly its susceptibility to hydrolysis, must be carefully considered in any application. This guide has outlined the primary degradation pathways, provided available stability data by analogy, and detailed experimental protocols for a thorough stability assessment. For researchers and drug development professionals, a comprehensive understanding of these factors is essential for the successful formulation, storage, and application of this compound, ensuring its efficacy and safety. Further studies are warranted to obtain specific quantitative stability data for this compound to support its development in various fields.

References

- 1. This compound | 13018-41-2 | Benchchem [benchchem.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. Carboxylesterases for the hydrolysis of acetoacetate esters and their applications in terpenoid production using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives - Google Patents [patents.google.com]

- 5. actachemscand.org [actachemscand.org]

- 6. sfu.ca [sfu.ca]

- 7. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in Butane-1,4-diyl diacetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like the acetoacetate groups in butane-1,4-diyl diacetoacetate, this equilibrium is particularly significant due to the formation of a conjugated system and the possibility of intramolecular hydrogen bonding in the enol form, which enhances its stability.[1][3]

The equilibrium can be influenced by several factors, including:

-

Solvent Polarity: The polarity of the solvent can significantly affect the position of the tautomeric equilibrium.[4][5][6]

-

Temperature: Changes in temperature can shift the equilibrium, and studying this allows for the determination of thermodynamic parameters.[7]

-

Intramolecular Hydrogen Bonding: The formation of a six-membered ring via hydrogen bonding in the enol form is a major stabilizing factor.[1][3]

The tautomeric forms of this compound can be envisioned as follows:

-

Diketo form: Both acetoacetate groups are in the keto form.

-

Keto-enol form: One acetoacetate group is in the keto form, and the other is in the enol form.

-

Di-enol form: Both acetoacetate groups are in the enol form.

Experimental Methodologies for Studying Keto-Enol Tautomerism

The slow rate of interconversion between keto and enol tautomers on the NMR timescale makes Nuclear Magnetic Resonance (NMR) spectroscopy the primary tool for their quantitative analysis.[3][7][8][9][10]

¹H NMR Spectroscopy Protocol

Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in various solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities. The concentration should be kept consistent across all samples (e.g., 0.1 M).

-

Equilibration: Allow the solutions to equilibrate for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample. Key signals to observe are:

-

Keto form: A singlet for the α-methylene protons (CH₂) typically between 3.0 and 4.0 ppm.

-

Enol form: A singlet for the vinylic proton (=CH) typically between 5.0 and 6.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) which can vary widely depending on solvent and concentration.

-

-

Data Analysis:

-

Integrate the signals corresponding to the keto (α-CH₂) and enol (=CH) protons.

-

Calculate the percentage of each tautomer using the following formulas:

-

% Keto = [Integration of keto signal / (Integration of keto signal + (Integration of enol signal * 2))] * 100

-

% Enol = [(Integration of enol signal * 2) / (Integration of keto signal + (Integration of enol signal * 2))] * 100

-

-

The equilibrium constant (K_eq = [Enol]/[Keto]) can then be calculated.

-

UV-Vis Spectrophotometry Protocol

Objective: To qualitatively and semi-quantitatively assess the keto-enol tautomerism based on the differential absorption of the tautomers.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm). The enol form, with its conjugated system, is expected to have a strong π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.

-

Data Analysis: Analyze the changes in the position and intensity of the absorption maxima in different solvents to infer the shift in the tautomeric equilibrium.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and the transition state for their interconversion.[4][11]

Methodology:

-

Structure Optimization: The geometries of the diketo, keto-enol, and di-enol tautomers of this compound are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Transition State Search: The transition state for the tautomeric interconversion can be located to calculate the activation energy barrier.

Quantitative Data (Illustrative Examples)

As specific data for this compound is not available, the following table summarizes typical keto-enol equilibrium data for analogous β-dicarbonyl compounds to provide a comparative context.

| Compound | Solvent | % Enol | K_eq ([Enol]/[Keto]) | Reference |

| Acetylacetone | Gas Phase | 92 | 11.5 | [8] |

| Cyclohexane | 95 | 19 | [8] | |

| CDCl₃ | 81 | 4.26 | [8] | |

| DMSO-d₆ | 62 | 1.63 | [8] | |

| Ethyl Acetoacetate | Gas Phase | 46 | 0.85 | [3] |

| Cyclohexane | 33 | 0.49 | [3] | |

| CDCl₃ | 8 | 0.09 | [3] | |

| DMSO-d₆ | 1 | 0.01 | [3] |

Visualizations

Keto-Enol Tautomerism of an Acetoacetate Moiety

Caption: Equilibrium between the keto and enol tautomers of an acetoacetate group.

Experimental Workflow for NMR Analysis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biopchem.education [biopchem.education]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Butane-1,4-diyl diacetoacetate in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-diyl diacetoacetate is a versatile crosslinking agent utilized in the formation of thermoset polymers. Its dual acetoacetate moieties offer reactive sites for various crosslinking chemistries, imparting enhanced mechanical and thermal properties to the resulting polymer networks.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer crosslinking, with a focus on its application in coatings and adhesives.

The primary crosslinking mechanism highlighted is the Michael addition reaction, a versatile and efficient method for forming carbon-carbon bonds under mild conditions. This reaction involves the addition of the enolate of the diacetoacetate (the Michael donor) to an activated α,β-unsaturated carbonyl compound, such as a multifunctional acrylate (the Michael acceptor).

Applications

The acetoacetyl functionality of this compound makes it a valuable component in the synthesis of polymers for high-performance coatings and adhesives.[1] It can be incorporated into various polymer backbones, such as acrylics and polyesters. The resulting acetoacetylated polymers can then be crosslinked to form durable networks.

Key application areas include:

-

Industrial Coatings: Formulation of baked enamels and industrial coatings with enhanced hardness and chemical resistance.[1]

-

Adhesives: Development of ambient-cure adhesives and primers.[1]

-

UV/EB-Curable Coatings: Use in formulations for UV and electron beam curable coatings where rapid curing is required.[1]

-

Polyurethane Coatings: As a crosslinker in polyurethane systems to improve mechanical properties.[1]

Data Presentation

The following tables summarize the expected quantitative data for the mechanical and thermal properties of a hypothetical acrylic resin crosslinked with varying concentrations of this compound. These values are illustrative and will vary depending on the specific polymer system and curing conditions.

Table 1: Mechanical Properties of Crosslinked Acrylic Resin

| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |

| 0 (Control) | 25 | 150 | 75 |

| 5 | 45 | 80 | 82 |

| 10 | 60 | 40 | 88 |

| 15 | 75 | 20 | 92 |

Table 2: Thermal Properties of Crosslinked Acrylic Resin

| This compound Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, Td,5% °C) |

| 0 (Control) | 85 | 350 |

| 5 | 105 | 365 |

| 10 | 120 | 375 |

| 15 | 135 | 385 |

Signaling Pathways and Experimental Workflows

Michael Addition Crosslinking Mechanism

The crosslinking of a polymer containing acrylate groups with this compound proceeds via a base-catalyzed Michael addition reaction. The mechanism involves the deprotonation of the α-carbon of the acetoacetate to form a nucleophilic enolate, which then attacks the β-carbon of the acrylate.

Caption: Michael addition crosslinking mechanism.

Experimental Workflow for Polymer Crosslinking

The following diagram outlines the typical workflow for the synthesis and characterization of a polymer crosslinked with this compound.

Caption: Experimental workflow for polymer crosslinking.

Structure-Property Relationships

The concentration of this compound as a crosslinker has a direct and predictable effect on the properties of the final polymer network.

Caption: Structure-property relationships.

Experimental Protocols

Protocol 1: Synthesis of Acrylate Copolymer

Objective: To synthesize a linear acrylate copolymer backbone for subsequent crosslinking.

Materials:

-

Methyl methacrylate (MMA)

-

Butyl acrylate (BA)

-

2-Hydroxyethyl acrylate (HEA)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Toluene as solvent

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, charge 100 mL of toluene.

-

Add 50 g of a monomer mixture consisting of MMA (60 mol%), BA (30 mol%), and HEA (10 mol%).

-

Add 0.5 g of AIBN to the flask.

-

Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Heat the reaction mixture to 80°C with constant stirring.

-

Maintain the reaction at 80°C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the solution to a large excess of methanol.

-

Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterize the polymer for its molecular weight and composition using appropriate techniques (e.g., GPC, NMR).

Protocol 2: Crosslinking of Acrylate Copolymer with this compound

Objective: To prepare a crosslinked polymer film.

Materials:

-

Synthesized acrylate copolymer

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

-

Tetrahydrofuran (THF) as a solvent

Procedure:

-

Dissolve 10 g of the acrylate copolymer in 20 mL of THF to form a viscous solution.

-

In a separate vial, dissolve the desired amount of this compound (e.g., 0.5 g for 5 wt%) in 5 mL of THF.

-

Add the this compound solution to the polymer solution and mix thoroughly.

-